N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S3/c1-26-12-8-6-11(7-9-12)14(24)10-27-19-23-22-18(29-19)21-16(25)17-20-13-4-2-3-5-15(13)28-17/h2-9H,10H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRQXEUHMXMHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins. By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins.
Pharmacokinetics
The compound’s solubility in toluene suggests that it may be well-absorbed in the body
Result of Action
The inhibition of the COX enzymes by the compound leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, making the compound potentially useful for the treatment of conditions such as arthritis.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in toluene suggests that it may be more effective in lipid-rich environments. Additionally, the compound’s stability could be affected by factors such as temperature and pH, although further studies are needed to confirm this.
Biological Activity
N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that incorporates a thiadiazole ring, a benzamide moiety, and various functional groups. Its unique structural features suggest significant potential for biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The structure includes:
- Thiadiazole ring : Known for its diverse biological activities.
- Benzamide moiety : Enhances interaction with biological targets.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. Specifically, compounds containing the 1,3,4-thiadiazole scaffold have shown promising activity against various bacterial and fungal strains:
- Gram-positive bacteria : Significant activity observed against Staphylococcus aureus and Bacillus cereus.
- Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.
- Fungal strains : Demonstrated antifungal activity against Candida albicans and Aspergillus niger with MIC values ranging from 32 to 42 μg/mL compared to standard drugs like fluconazole .
Anticancer Properties
The cytostatic properties of thiadiazole derivatives have been explored extensively. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of cell cycle progression : Thiadiazole derivatives have been shown to interfere with cell cycle regulators.
- Induction of apoptosis : Certain derivatives promote programmed cell death in cancer cells.
A study highlighted the potential of 2-amino-1,3,4-thiadiazole derivatives in exhibiting anticancer activity through structural modifications that enhance their efficacy .
Anti-inflammatory Effects
Compounds derived from thiadiazoles have also been investigated for their anti-inflammatory properties. These effects are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis:
| Compound | COX Inhibition Activity | Reference |
|---|---|---|
| N-(5-(thio)-1,3,4-thiadiazol-2-yl)benzamide | Moderate | |
| N-(5-(amino)-1,3,4-thiadiazol-2-yl)carboxamide | Significant |
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various thiadiazole derivatives against clinical isolates. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity. For instance, a derivative with a fluorine atom showed improved solubility and bioactivity compared to its non-fluorinated counterparts .
Study 2: Anticancer Mechanisms
In vitro studies on cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 μM. Mechanistic investigations revealed that this compound induces apoptosis via the mitochondrial pathway.
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives, including the compound , have shown promising anticancer properties. Research indicates that compounds containing thiadiazole rings can inhibit cancer cell proliferation by targeting various biological pathways. For instance:
- Case Study : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against HepG2 liver cancer cells with IC50 values indicating effective inhibition of cell growth .
- Mechanism : The anticancer activity is attributed to the ability of these compounds to interfere with cell cycle regulation and induce apoptosis in cancer cells .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Thiadiazoles have been reported to possess antibacterial and antifungal properties:
- Case Study : Research on 1,3,4-thiadiazole derivatives showed efficacy against various bacterial strains, indicating their potential as antimicrobial agents .
- Mechanism : The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways crucial for microbial survival.
The unique combination of functional groups in this compound enhances its interaction with biological targets:
| Property | Description |
|---|---|
| Anticancer Activity | Effective against various cancer cell lines with low toxicity |
| Antimicrobial Activity | Inhibits growth of bacteria and fungi |
| Mechanism of Action | Induces apoptosis and disrupts microbial metabolism |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Introduction of the 4-methoxyphenyl-2-oxoethyl moiety through nucleophilic substitution or thiol-alkyne coupling .
- Step 3 : Final carboxamide coupling using EDCI/HOBt or DCC as coupling agents .
Q. Optimization Strategies :
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiadiazole carbons at δ 160–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 455.2) .
- X-ray Diffraction : Resolves regioselectivity ambiguities in the thiadiazole-benzothiazole junction .
Advanced Research Questions
Q. How can conflicting bioactivity data across similar thiadiazole derivatives be resolved?
Methodological Answer : Discrepancies often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the benzothiazole ring enhance kinase inhibition but reduce solubility, complicating in vitro assays .
- Assay Conditions : Variations in cell-line viability protocols (e.g., MTT vs. ATP-based assays) require normalization to internal controls .
- Solution : Perform dose-response curves (IC₅₀) under standardized conditions and validate with molecular docking (e.g., VEGFR-2 binding affinity via AutoDock Vina) .
Q. What strategies address unexpected reaction pathways during functionalization?
Methodological Answer :
- Thioether Oxidation : Unplanned sulfoxide formation occurs if reactions are exposed to air. Use inert atmospheres (N₂/Ar) and reducing agents like TCEP .
- Regioselectivity Issues : Competing substitution at thiadiazole N-positions can be mitigated by pre-blocking reactive sites with trimethylsilyl groups .
Experimental Design & Data Analysis
Q. How to design stability studies for this compound under physiological conditions?
Methodological Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C for 24–72h; monitor degradation via HPLC .
- Photostability : Expose to UV light (λ = 254 nm) and track changes using UV-Vis spectroscopy (absorbance shifts >10% indicate instability) .
Q. What computational tools predict metabolic pathways and toxicity?
Methodological Answer :
- ADMET Prediction : Use SwissADME to assess CYP450 metabolism and hERG channel inhibition risks .
- Metabolite Identification : Simulate Phase I/II metabolism with GLORYx or MetaSite .
Methodological Challenges
Q. How to overcome low crystallinity for X-ray analysis?
Methodological Answer :
- Co-Crystallization : Add small-molecule co-formers (e.g., succinic acid) to enhance lattice formation .
- Cryoprotection : Flash-cool crystals in liquid N₂ with 25% glycerol to reduce radiation damage .
Q. What analytical methods detect trace impurities in synthesized batches?
Methodological Answer :
- LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to identify impurities <0.1% .
- NMR Relaxation Filters : Apply T₂-filtered experiments to suppress solvent/matrix signals .
Advanced Mechanistic Studies
Q. How to elucidate the compound’s mechanism of action against kinase targets?
Methodological Answer :
Q. What in silico approaches validate binding modes observed in crystallography?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
